molecular formula C20H16FN3O3S B11118083 2-({5-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11118083
M. Wt: 397.4 g/mol
InChI Key: YXKALBSIFCDIOF-WSDLNYQXSA-N
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Description

2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a furan ring, a fluorophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the fluorophenyl group. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material, which is reacted with 4-fluorophenyl magnesium bromide in anhydrous tetrahydrofuran (THF) under ice-water bath conditions. The reaction mixture is then stirred at room temperature, followed by the addition of saturated ammonium chloride solution. The product is extracted with ethyl acetate and purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the imine group can produce amine derivatives.

Scientific Research Applications

2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its combination of a furan ring, a fluorophenyl group, and a phenylacetamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C20H16FN3O3S/c21-15-8-6-14(7-9-15)20(26)24-22-12-17-10-11-19(27-17)28-13-18(25)23-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,25)(H,24,26)/b22-12+

InChI Key

YXKALBSIFCDIOF-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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